

Acrivastine's Interaction with the Blood-Brain Barrier: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acrivastine, a second-generation histamine H1 receptor antagonist, is designed to minimize sedative effects by limiting its passage across the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the mechanisms governing acrivastine's interaction with the BBB, focusing on its physicochemical properties, permeability, and active efflux. Quantitative data from key studies are presented, alongside detailed experimental methodologies, to provide a thorough understanding for researchers and drug development professionals. The primary factors restricting acrivastine's central nervous system (CNS) penetration are its low passive membrane permeability and its active transport out of the brain by P-glycoprotein (P-gp). This guide synthesizes the current knowledge to elucidate the multifaceted nature of acrivastine's limited BBB penetration.

Physicochemical and Pharmacokinetic Properties of Acrivastine

The molecular and pharmacokinetic profile of **acrivastine** underpins its interaction with the blood-brain barrier. Key properties are summarized below.



Property	Value	Reference	
Molecular Formula	C22H24N2O2	[1][2]	
Molar Mass	348.44 g/mol	[1][3]	
рКа	1.99 (Predicted)	[1]	
Water Solubility	>2 mg/mL in DMSO (warmed) [1]		
Absorption	Rapidly absorbed [4][5]		
Time to Peak Plasma	~1.14 hours	[5][6]	
Plasma Protein Binding	~50% (primarily to albumin)	[5][7]	
Metabolism	Minimally hepatic [5]		
Elimination Half-Life	~1.5 - 4 hours	[4][5]	
Excretion	Primarily renal (urine ~84%, feces ~13%)	[5][6]	

Quantitative Analysis of Blood-Brain Barrier Penetration

The extent of a drug's penetration into the central nervous system is a critical determinant of its potential for CNS-related side effects. For **acrivastine**, multiple studies have quantified its limited ability to cross the blood-brain barrier.

Parameter	Value	Species	Reference
Brain-to-Plasma Ratio	0.072 ± 0.014	Rat	
Passive Membrane Permeability	16.2 nm/s	In vitro	
P-glycoprotein Efflux Ratio (in vitro)	3.71	In vitro	•



Mechanisms Limiting Blood-Brain Barrier Permeation

The restricted entry of **acrivastine** into the central nervous system is not governed by a single factor, but rather a combination of its inherent properties and its interaction with the physiological barrier of the BBB.

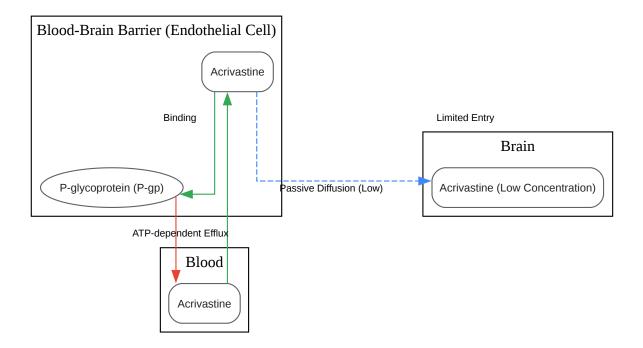
Low Passive Membrane Permeability

Acrivastine exhibits low passive membrane permeability, a key characteristic that intrinsically limits its ability to diffuse across the lipid-rich cell membranes of the brain endothelial cells. This is a fundamental property that contributes to its classification as a non-sedating antihistamine.

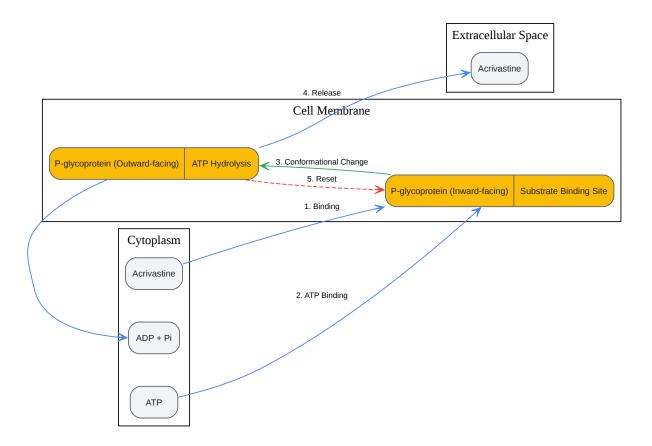
P-glycoprotein (P-gp) Mediated Efflux

Acrivastine is a substrate for P-glycoprotein (P-gp), an ATP-dependent efflux transporter highly expressed at the blood-brain barrier. P-gp actively transports **acrivastine** from the brain endothelial cells back into the bloodstream, effectively functioning as a "molecular pump" that prevents the drug from reaching significant concentrations within the CNS.

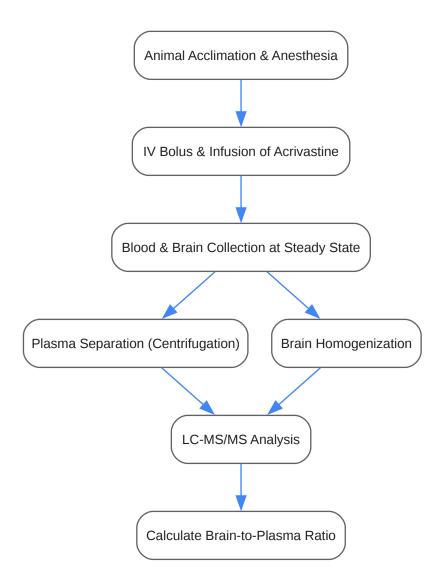




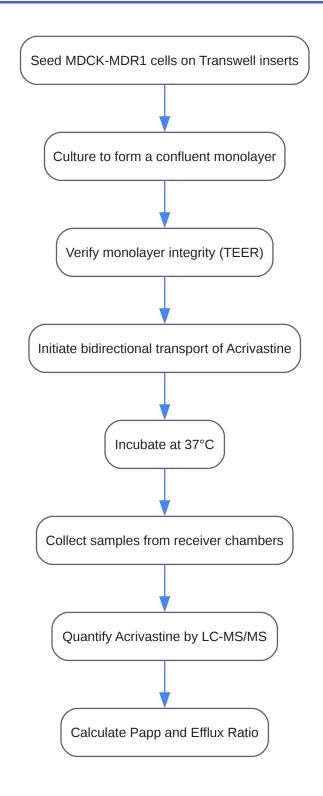












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